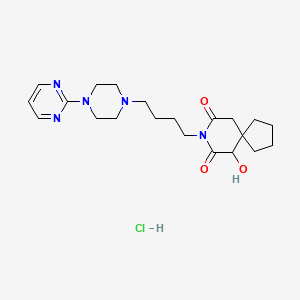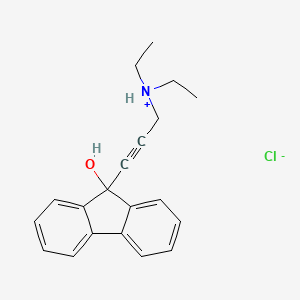
6-Chloro-3-fluoro-4-(trimethylsilyl)pyridine-2-carbaldehyde
Descripción general
Descripción
6-Chloro-3-fluoro-4-(trimethylsilyl)pyridine-2-carbaldehyde is a specialized organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine, fluorine, and a trimethylsilyl group. This compound is of interest in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-fluoro-4-(trimethylsilyl)pyridine-2-carbaldehyde typically involves multiple steps, starting with the appropriate pyridine derivatives. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-3-fluoro-4-(trimethylsilyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.
Biology: In biological research, 6-Chloro-3-fluoro-4-(trimethylsilyl)pyridine-2-carbaldehyde can be used to study enzyme inhibition and protein interactions. Its fluorine and chlorine atoms can interact with biological targets, making it useful in medicinal chemistry.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various industrial products.
Mecanismo De Acción
The mechanism by which 6-Chloro-3-fluoro-4-(trimethylsilyl)pyridine-2-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine and chlorine atoms can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. The trimethylsilyl group can also play a role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzenesulfonyl chloride
6-Chloro-3-fluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid
3-Fluoro-4-(trimethylsilyl)pyridine-2-carbaldehyde
Uniqueness: 6-Chloro-3-fluoro-4-(trimethylsilyl)pyridine-2-carbaldehyde stands out due to its specific combination of halogen and silyl groups, which can impart unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propiedades
IUPAC Name |
6-chloro-3-fluoro-4-trimethylsilylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNOSi/c1-14(2,3)7-4-8(10)12-6(5-13)9(7)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGLYNGZHPBHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NC(=C1F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175438 | |
| Record name | 2-Pyridinecarboxaldehyde, 6-chloro-3-fluoro-4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-97-9 | |
| Record name | 2-Pyridinecarboxaldehyde, 6-chloro-3-fluoro-4-(trimethylsilyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxaldehyde, 6-chloro-3-fluoro-4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3R,4R)-3-Hydroxy-1-(1,3-thiazol-4-ylmethyl)piperidin-4-YL]quinoline-4-carboxamide](/img/structure/B1654135.png)
![2-[1-[(2-Amino-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B1654137.png)



![(1'S,2'S,3R,3'Ar)-2'-(1,3-benzodioxole-5-carbonyl)-1'-(4-chlorobenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1654141.png)
![(4-Chloro-1H-pyrrol-2-yl)-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]methanone](/img/structure/B1654142.png)
![2-fluoro-5-[(5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzamide](/img/structure/B1654144.png)


![(5-Fluoro-1H-indol-2-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B1654152.png)


